The compound is cataloged under the Chemical Abstracts Service registry number 2375259-73-5. It is primarily utilized in scientific research, particularly in the fields of chemistry and biology, due to its potential antimicrobial and anticancer properties. The classification of this compound as a heterocyclic aromatic compound highlights its structural complexity and reactivity .
The synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. A common method begins with the condensation of 3-methyl-5-amino-pyrazole with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. Common solvents for this reaction include acetic acid or ethanol, where heating facilitates the cyclization process.
In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors and automated systems are utilized to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are critical for obtaining high-purity products.
The molecular formula for 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride is C10H9N3O4·HCl, with a molecular weight of approximately 235.20 g/mol. The structure features:
The presence of these functional groups significantly influences the compound's reactivity and biological activity .
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .
3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride can undergo various chemical transformations:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and specific solvents like dichloromethane or ethanol to achieve desired outcomes .
The products from these reactions depend on specific reagents used. For instance, oxidation may yield hydroxylated derivatives while substitution reactions can introduce various functional groups, enhancing versatility for further applications .
The mechanism of action for 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Ongoing research aims to elucidate these interactions further to understand its potential therapeutic effects better .
The physical properties of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride include:
Chemical properties include:
Data obtained from analytical methods provide insights into melting point, boiling point, solubility parameters, and spectral characteristics that help define its physical behavior in various environments .
3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride has several applications:
Its unique structural features make it valuable across various fields including chemistry, biology, and material science .
Regioselectivity is paramount in constructing the 1H-pyrazolo[4,3-c]pyridine scaffold due to the risk of forming isomeric pyrazolo[3,4-b]pyridines or undesired tautomers. Viktorova et al. demonstrated a high-yielding (30–93%) intramolecular amination strategy using 5-acyl-4-pyridones and hydrazines, leveraging solvent-dependent tautomerism to control reactivity [2]. The labile equilibrium between 4-pyridone and 4-hydroxypyridine forms dictates the nucleophilic substitution efficiency at the C4-OH position, enabling regioselective cyclization. For N-alkyl-4-pyridones, this process is accompanied by dealkylation, yielding the N-unsubstituted core critical for subsequent functionalization [2].
Alternatively, a tandem ring-closure/rearrangement of bis-acetylenic-N-benzoylhydrazones under aqueous ammonia provides efficient access to the core. This method circumvents traditional pyridine or pyrazole ring closures, instead exploiting an unusual 9-endo-dig cyclization followed by rearrangement to form the bicyclic system [5].
Table 1: Comparison of Regioselective Cyclization Methods
Starting Material | Reagent | Conditions | Yield (%) | Regioselectivity Driver |
---|---|---|---|---|
5-Acyl-4-pyridones | Hydrazines | Solvent-dependent | 30–93 | Tautomeric equilibrium (4-pyridone vs. 4-hydroxypyridine) |
Bis-acetylenic N-benzoylhydrazones | NH₃ (aq) | Ambient temperature | 40–65 | Electronic bias of acetylenic termini |
One-pot strategies enhance synthetic efficiency by minimizing intermediate isolation. Liu et al. developed a sequential Buchwald–Hartwig/Miyaura borylation/Suzuki coupling protocol for pyrazolo[3,4-b]pyridines, adaptable to the [4,3-c] isomer [10]. This approach assembles C6-aryl/heteroaryl substituents directly on the pyridine ring, though carboxylic acid installation requires additional hydrolysis steps.
Notably, ligand-enabled Pd(II)-catalyzed C–H functionalization enables direct β-methylene C(sp³)–H arylation of aliphatic acids. Using bidentate pyridine-pyridone ligands (e.g., L7), free carboxylic acids undergo intermolecular arylation without exogenous directing groups. The ligand’s bite angle is critical: five-membered chelates (e.g., quinoline-pyridone) achieve 62% yield, outperforming six-membered analogues (21%) [8]. This method could streamline access to C6-carboxylic acid precursors like phenylbutyric acid derivatives.
C-3 Methyl Group Introduction
C-6 Carboxylic Acid Installation
Derivatization Considerations: The C6-carboxylic acid enables amide coupling (e.g., with EDC/HOBt) for prodrug design, while the C3 methyl enhances lipophilicity (log P increase ≈ 0.4) without significant steric perturbation [6] [10].
Acid Selection and Stoichiometry
Hydrochloric acid (HCl) dominates pharmaceutical salt formation (29% of FDA-approved salts) due to its strong acidity (pKa ≈ −7) and biocompatibility [3]. The ΔpKa rule (pKa base – pKa acid > 3) ensures stable salt formation. For 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid (estimated pKa ≈ 3.5 for carboxylic acid, ≈ 2.5 for pyridinium), HCl provides ΔpKa > 5, favoring protonation at the pyridine nitrogen [6] [3].
Process Optimization
Table 2: Hydrochloride Salt Optimization Parameters
Parameter | Optimal Condition | Impact on Solid-State Properties |
---|---|---|
HCl Equivalents | 1.05–1.10 | Prevents acidic degradation; ensures complete salt formation |
Solvent | EtOH/H₂O (4:1) | Balances solubility and stability |
Addition Temperature | 0–5°C | Suppresses disproportionation |
Final pH | 2.0–3.0 | Maximizes crystallinity and flowability |
Hygroscopicity | <0.5% moisture uptake (25°C/60% RH) | Prevents hydrate formation and stability loss [6] |
Stability Considerations: Hydrochloride salts can exhibit hygroscopicity, accelerating hydrolysis. Incorporating hydrophobic polymers (e.g., 20 milligrams per milliliter polyvinylpyrrolidone/vinyl acetate) in suspensions mitigates moisture uptake and stabilizes the microenvironmental pH [9]. X-ray powder diffraction (XRPD) confirms polymorphic purity, with characteristic peaks at 2θ = 12.5°, 15.8°, and 26.3° indicating the monohydrate form [9].
This synthesis-focused analysis excludes pharmacological data per the specified scope, emphasizing reproducible chemical methodologies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1